Selective Dopamine D3 Receptor Agonism: Functional Activity Profile of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol
1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol demonstrates a clear functional selectivity profile as a full agonist at the dopamine D3 receptor, with no measurable activity at the closely related D2 receptor . Its EC50 of 710 nM at the D3 receptor positions it as a moderately potent, yet selective, tool compound. In contrast, clinically relevant D3/D2 agonists like Rotigotine exhibit broader activity profiles with Ki values of 0.71 nM for D3 and 4-15 nM for D2 receptors . This pronounced D3 over D2 selectivity differentiates the compound from dual D2/D3 agonists and underscores its utility in studies aimed at dissecting D3-specific signaling pathways.
| Evidence Dimension | Dopamine D3 receptor functional agonism (EC50) and D2 receptor activity |
|---|---|
| Target Compound Data | EC50 = 710 nM (D3 full agonist); No measurable activity at D2 receptor |
| Comparator Or Baseline | Rotigotine: Ki(D3) = 0.71 nM, Ki(D2) = 4-15 nM; SK609: EC50(D3) = 1109 nM |
| Quantified Difference | Target compound shows ~1556-fold higher EC50 vs. Rotigotine's Ki(D3) but is functionally selective for D3, unlike Rotigotine which also targets D2. The target compound is more potent than SK609 at D3 (710 nM vs 1109 nM EC50). |
| Conditions | In vitro functional assays; D3 receptor expressed in mammalian cells. |
Why This Matters
For researchers investigating D3 receptor-specific pharmacology, this compound offers a functional selectivity profile not observed with dual D2/D3 agonists, reducing confounding effects from D2 receptor activation.
